Octyl phenylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Octyl phenylphosphonate can be synthesized through the esterification of phenylphosphonic acid with octanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Octyl phenylphosphonate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions
Substitution: Substitution reactions can occur at the phenyl ring or the alkyl chains, depending on the reagents and conditions used.
Major Products Formed
Hydrolysis: Phenylphosphonic acid and octanol
Oxidation: Phosphonic acid derivatives
Substitution: Various substituted phenylphosphonates and alkyl derivatives
Scientific Research Applications
Octyl phenylphosphonate has several applications in scientific research and industry:
Ion-Selective Electrodes: The compound is used in the fabrication of ion-selective electrodes, particularly for lithium ions, due to its ability to act as a plasticizer and improve the selectivity and sensitivity of the electrodes
Biological Studies: It is used in various biological studies to investigate the effects of organophosphorus compounds on biological systems.
Mechanism of Action
The mechanism of action of octyl phenylphosphonate involves its interaction with specific molecular targets and pathways. In the context of its use as a plasticizer, the compound interacts with the polymer chains, reducing intermolecular forces and increasing the flexibility of the material. In ion-selective electrodes, it enhances the selectivity and sensitivity by interacting with the ionophore and the target ions .
Comparison with Similar Compounds
Similar Compounds
Dioctyl phthalate (DOP): Another commonly used plasticizer with similar applications in the polymer industry.
Trioctyl phosphate (TOP): Used as a plasticizer and flame retardant in various industrial applications.
Dioctyl adipate (DOA): A plasticizer used in the production of flexible PVC and other polymers
Uniqueness
Octyl phenylphosphonate is unique due to its specific chemical structure, which imparts distinct properties such as high thermal stability and compatibility with various polymers. Its ability to act as a plasticizer and enhance the performance of ion-selective electrodes sets it apart from other similar compounds .
Properties
CAS No. |
13244-67-2 |
---|---|
Molecular Formula |
C14H22O3P- |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
octoxy(phenyl)phosphinate |
InChI |
InChI=1S/C14H23O3P/c1-2-3-4-5-6-10-13-17-18(15,16)14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3,(H,15,16)/p-1 |
InChI Key |
XDRCLAYCMVGNCL-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCOP(=O)(C1=CC=CC=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.